molecular formula C12H14INO2 B3208453 (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049981-87-4

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3208453
CAS No.: 1049981-87-4
M. Wt: 331.15 g/mol
InChI Key: SPVPXOBVPBKCBX-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a 2-iodobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the 2-Iodobenzyl Group: The 2-iodobenzyl group can be introduced via a nucleophilic substitution reaction using 2-iodobenzyl bromide and the pyrrolidine ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The iodine atom in the 2-iodobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as halogen bonding and nucleophilic substitution. This makes the compound particularly useful in applications where such reactivity is desired.

Properties

IUPAC Name

(2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVPXOBVPBKCBX-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid

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